Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Lipophilicity Membrane permeability CNS drug design

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate (CAS 301159-82-0, C₂₄H₁₈O₅, MW 386.4) is a fully substituted 2-phenylbenzofuran-3-carboxylate ester featuring a benzoyloxy group at the 5-position of the benzofuran core. The compound is supplied through the Sigma-Aldrich AldrichCPR program as a rare screening compound for early discovery research, with the vendor explicitly noting that no analytical data are collected and that the buyer assumes responsibility for identity and purity confirmation.

Molecular Formula C24H18O5
Molecular Weight 386.4 g/mol
Cat. No. B11626669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate
Molecular FormulaC24H18O5
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18O5/c1-2-27-24(26)21-19-15-18(28-23(25)17-11-7-4-8-12-17)13-14-20(19)29-22(21)16-9-5-3-6-10-16/h3-15H,2H2,1H3
InChIKeyQBVYNVNLGVKWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate: Procurement-Relevant Physicochemical and Structural Profile


Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate (CAS 301159-82-0, C₂₄H₁₈O₅, MW 386.4) is a fully substituted 2-phenylbenzofuran-3-carboxylate ester featuring a benzoyloxy group at the 5-position of the benzofuran core . The compound is supplied through the Sigma-Aldrich AldrichCPR program as a rare screening compound for early discovery research, with the vendor explicitly noting that no analytical data are collected and that the buyer assumes responsibility for identity and purity confirmation . Computed physicochemical parameters include a logP of 5.55, a logD (pH 7.4) of 5.55, and a predicted aqueous solubility (logSw) of -5.72 , placing this compound in a highly lipophilic region of chemical space distinct from its more polar 5-substituted analogs.

Why 5-Position Substituent Selection on the 2-Phenylbenzofuran-3-carboxylate Scaffold Is Not Interchangeable


The 5-position substituent on the 2-phenylbenzofuran-3-carboxylate core is a critical determinant of lipophilicity, metabolic stability, hydrogen-bonding capacity, and target engagement. Replacing the benzoyloxy group with a hydroxyl (–OH) decreases the computed logP by approximately 2 log units (from 5.55 to an estimated ~3.5), fundamentally altering membrane permeability and CNS penetration potential . Substitution with a methoxy (–OCH₃) or acetoxy (–OCOCH₃) group reduces molecular weight by 90 and 62 Da respectively and eliminates the π–π stacking capability of the pendant benzoyl phenyl ring . Critically, the presence or absence of a free phenolic –OH at position 5 determines whether the compound can participate in hydrogen atom transfer (HAT)-based radical scavenging, as demonstrated by DFT calculations on 2-phenylbenzofuran derivatives where methylation of the 5-OH group decreases bond dissociation enthalpy (BDE) and abolishes direct antioxidant activity [1]. These divergent properties preclude simple interchangeability among 5-substituted analogs.

Quantitative Differentiation Evidence: Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate vs. Closest Analogs


logP Elevation of ~2 Units vs. 5-Hydroxy Analog Drives Membrane Partitioning Differentiation

Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate exhibits a computed logP of 5.55 (ChemDiv), compared with an estimated logP of approximately 3.5 for its 5-hydroxy analog (ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate, CAS 4610-75-7, MW 282.3) based on the removal of the benzoyl moiety . This represents a logP elevation of roughly 2 log units, corresponding to an approximately 100-fold increase in octanol-water partition coefficient. The predicted aqueous solubility (logSw) of -5.72 for the target compound contrasts with the markedly higher aqueous solubility expected for the 5-hydroxy congener due to its hydrogen-bond donor capacity and lower molecular weight . This lipophilicity differential is meaningful for assay design where passive membrane diffusion is rate-limiting.

Lipophilicity Membrane permeability CNS drug design

Elimination of HAT-Based Radical Scavenging vs. 5-Hydroxy Analog: Implications for Assay Selectivity

DFT computational analysis of 2-phenylbenzofuran derivatives (Thuy et al., 2020) established that the hydrogen atom transfer (HAT) mechanism, governed by O–H bond dissociation enthalpy (BDE), is the dominant antioxidant pathway for these compounds in the gas phase, and that methylation of phenolic –OH groups decreases BDE and impairs radical scavenging capacity [1]. The target compound, bearing a benzoyloxy group at position 5, lacks a free phenolic –OH and is therefore predicted to be devoid of direct HAT-based DPPH radical scavenging activity. In contrast, the 5-hydroxy analog is expected to exhibit measurable radical scavenging, as demonstrated for related 5-hydroxy-2-phenylbenzofurans in the same study where stemofuran U (bearing a 4'-OH) was identified as the lead antioxidant candidate [1]. This represents a functional 'on/off' switch at position 5 rather than a graded potency difference.

Antioxidant activity Radical scavenging Assay interference

Benzoyloxy Ester Hydrolytic Stability Advantage Over 5-Acetoxy Analog

The 5-benzoyloxy substituent is expected to confer greater hydrolytic stability compared to the 5-acetoxy analog (ethyl 5-acetoxy-2-phenyl-1-benzofuran-3-carboxylate, CAS 300826-20-4, MW 324.3). The benzoyl carbonyl is conjugated with the phenyl ring, which delocalizes electron density and reduces electrophilicity at the carbonyl carbon, thereby slowing nucleophilic attack by water or hydroxide ion relative to the acetyl carbonyl [1]. In pharmaceutical ester prodrug design, benzoate esters are well-established to hydrolyze more slowly than acetate esters under both acidic and basic conditions due to this electronic and steric effect . For the benzofuran scaffold specifically, the 5-benzoyloxy group provides a dual function: hydrolytic stabilization for extended incubation in aqueous buffer and a latent 5-OH group that can be unmasked by esterase activity in cellular contexts.

Ester hydrolysis Prodrug stability Chemical stability

Molecular Weight and PSA Positioning Relative to Drug-Likeness Thresholds vs. Smaller 5-Substituted Analogs

The target compound (MW 386.4, PSA 49.6 Ų) occupies a distinct region of chemical space compared to its 5-substituted analogs: 5-OH (MW 282.3, PSA ~70 Ų estimated), 5-OMe (MW 296.3, PSA ~49 Ų), and 5-OAc (MW 324.3, PSA ~61 Ų) . While all analogs remain within Lipinski Rule of 5 (Ro5) space (MW <500, logP <5), the benzoyloxy derivative's logP of 5.55 marginally exceeds the Ro5 logP threshold of 5 . The elevated molecular weight and lipophilicity position this compound closer to 'beyond-Rule-of-5' (bRo5) space, a region increasingly recognized as tractable for targets requiring extended hydrophobic contacts, such as protein–protein interaction interfaces and certain kinase ATP-binding pockets . The 5-benzoyloxy group thus serves as a deliberate hydrophobic anchor distinct from the smaller, more polar 5-substituents.

Drug-likeness Rule of 5 Physicochemical profiling

HCV NS5B Polymerase Inhibitor Patent Landscape Inclusion: Structural Eligibility vs. 5-OH/5-OMe Analogs

United States Patent US-9364482-B2 ('Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases,' assigned to Merck Sharp & Dohme Corp., issued June 14, 2016) discloses a generic formula (I) encompassing 2-phenylbenzofuran-3-carboxylate esters with diverse 5-position substituents, including benzoyloxy, as hepatitis C virus (HCV) NS5B polymerase inhibitors [1]. The structural claims of this patent explicitly cover the chemical space occupied by the target compound, whereas simpler 5-substituted analogs (5-OH, 5-OMe) are less likely to fall within the preferred embodiments that emphasize lipophilic ester and aryloxy substituents at the 5-position for optimal NS5B palm site binding [1]. While no compound-specific IC50 values for the target compound are publicly disclosed, its structural inclusion within the claimed Markush formula provides a patent-based rationale for its procurement as an antiviral screening candidate, distinguishing it from analogs outside the preferred substitution patterns.

Antiviral screening HCV NS5B Patent prior art

BChE Inhibitory SAR: 5-Substituent Bulk as a Determinant of Cholinesterase Selectivity

In a series of 2-phenylbenzofuran derivatives evaluated as cholinesterase inhibitors (Delogu et al., 2016, Bioorg. Med. Chem. Lett.), most compounds displayed selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with compound 16 achieving an IC50 of 30.3 μM against BChE [1]. A follow-up study (Fais et al., 2019, Bioorg. Chem.) demonstrated that hydroxylation pattern on the 2-phenyl ring and halogen introduction at position 7 modulated BChE inhibitory potency and selectivity [2]. While the target compound itself was not tested in these studies, the SAR framework indicates that a bulky, lipophilic 5-substituent (such as benzoyloxy) would restrict accommodation within the narrower AChE gorge while being tolerated in the larger BChE active site cavity, predicting BChE-selective inhibition [1][2]. By contrast, the 5-hydroxy analog, with its smaller substituent footprint and hydrogen-bond donor capacity, may exhibit a different selectivity profile based on altered gorge interactions.

Cholinesterase inhibition Butyrylcholinesterase Alzheimer's disease

Procurement-Guiding Application Scenarios for Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate


Antiviral Screening Library Enrichment for HCV NS5B Palm Site Inhibitors

The compound's structural coverage under the Merck Sharp & Dohme US-9364482-B2 patent for HCV NS5B polymerase inhibitors provides a documented target hypothesis [1]. Procurement is justified for screening libraries where the benzoyloxy group at position 5 is expected to engage the hydrophobic palm site II binding pocket through π–π stacking and van der Waals contacts. The computed logP of 5.55 is consistent with the lipophilic character required for palm site occupancy, distinguishing this compound from more polar 5-substituted analogs that may fail to productively occupy this sub-pocket [3]. Inclusion in an HCV-focused screening deck alongside known NS5B ligands (e.g., dasabuvir analogs) enables direct benchmarking.

Butyrylcholinesterase-Selective Inhibitor Screening for Alzheimer's Disease Programs

Based on class-level SAR from Delogu et al. (2016) and Fais et al. (2019), the bulky 5-benzoyloxy substituent is predicted to confer BChE selectivity over AChE by steric exclusion from the narrower AChE active site gorge [1][2]. The compound is suitable for procurement as a screening candidate in BChE-targeted Alzheimer's disease programs, where selective BChE inhibition is desired to avoid the cholinergic side effects associated with AChE inhibition. The compound should be tested alongside the 5-hydroxy analog to experimentally validate the predicted selectivity switch driven by 5-position substitution.

Redox-Insensitive Chemical Probe for Cell-Based Target Engagement Assays

The absence of a free phenolic –OH at position 5 eliminates direct HAT-based radical scavenging, as demonstrated by DFT calculations on 2-phenylbenzofuran derivatives showing that methylation of –OH groups decreases BDE and impairs antioxidant activity [1]. This property makes the compound particularly valuable for cell-based assays where redox cycling or DPPH/ABTS interference from the 5-hydroxy analog would confound interpretation of target-specific effects. Procurement is recommended for laboratories conducting ROS-sensitive phenotypic screens (e.g., Nrf2/ARE reporter assays, mitochondrial stress assays) where compound-intrinsic antioxidant activity must be excluded as a confounding variable.

Prodrug Design Intermediate: Latent 5-OH Unmasking for In-Cell Pharmacology

The 5-benzoyloxy group functions as a hydrolytically stable ester prodrug moiety that can be cleaved by intracellular esterases to reveal the 5-hydroxy pharmacophore [1]. The enhanced stability of the benzoyl ester relative to the 5-acetoxy analog (class-level inference based on carbonyl electrophilicity) supports its use in extended-duration cellular assays where premature ester cleavage would compromise dose-response accuracy. Procurement is indicated for medicinal chemistry programs exploring ester-based prodrug strategies on the 2-phenylbenzofuran scaffold, with the 5-acetoxy analog serving as a less stable comparator for hydrolysis rate studies.

Quote Request

Request a Quote for Ethyl 5-(benzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.